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molecular formula C18H14Cl4N2O B1225639 (R)-Miconazole CAS No. 47447-53-0

(R)-Miconazole

Cat. No. B1225639
M. Wt: 416.1 g/mol
InChI Key: BYBLEWFAAKGYCD-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04946870

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Name
Quantity
4.5 g
Type
solvent
Smiles
C(C)O
Step Two
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Smiles
N1(C(CCC1)=O)C(=O)[O-]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.44 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04946870

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Name
Quantity
4.5 g
Type
solvent
Smiles
C(C)O
Step Two
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Smiles
N1(C(CCC1)=O)C(=O)[O-]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.44 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04946870

Procedure details

0.06 g of miconazole nitrate are dissolved in 4.5 g of ethyl alcohol and 0.44 g of water, and mixed with 5.0 g of 2% chitosonium pyrrolidone carboxylate in 90:10 water/alcohol, giving a clear, colorless solution (0.6% miconazole). This lotion is useful in the treatment of a variety of topical fungal infections, including Athlete's foot.
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
solvent
Reaction Step One
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Reaction Step Two
[Compound]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.44 g
Type
solvent
Reaction Step Two
Yield
0.6%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1.[N+]([O-])(O)=O.N1(C([O-])=O)CCCC1=O>C(O)C.O>[CH:1]1[C:6]([Cl:7])=[CH:5][C:4]([Cl:8])=[C:3]([CH2:9][O:10][CH:11]([C:18]2[CH:19]=[CH:20][C:21]([Cl:25])=[CH:22][C:23]=2[Cl:24])[CH2:12][N:13]2[CH:17]=[N:16][CH:15]=[CH:14]2)[CH:2]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.06 g
Type
reactant
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl.[N+](=O)(O)[O-]
Name
Quantity
4.5 g
Type
solvent
Smiles
C(C)O
Step Two
Name
pyrrolidone carboxylate
Quantity
5 g
Type
reactant
Smiles
N1(C(CCC1)=O)C(=O)[O-]
Name
water alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.44 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C=3C=CC(=CC3Cl)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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